molecular formula C19H20N4O4 B11158691 N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide

Cat. No.: B11158691
M. Wt: 368.4 g/mol
InChI Key: VNBJGSMWXRUXLP-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C19H20N4O4/c1-26-16-10-9-13(12-17(16)27-2)20-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)21-22-23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,24)

InChI Key

VNBJGSMWXRUXLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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